2H-1-Benzopyran-2-one, 4-[(4-bromophenyl)amino]-3-nitro-
Description
The compound 2H-1-Benzopyran-2-one, 4-[(4-bromophenyl)amino]-3-nitro- is a benzopyranone derivative featuring a 4-bromophenylamino substituent at position 4 and a nitro group at position 3. Benzopyranones are heterocyclic frameworks known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group at position 3 may contribute to steric and electronic modulation, affecting binding affinity in biological systems.
Properties
CAS No. |
113003-09-1 |
|---|---|
Molecular Formula |
C15H9BrN2O4 |
Molecular Weight |
361.15 g/mol |
IUPAC Name |
4-(4-bromoanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H9BrN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H |
InChI Key |
SORAHEYCGKHLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
2H-1-Benzopyran-2-one, 4-[(4-bromophenyl)amino]-3-nitro-, commonly referred to as a coumarin derivative, exhibits a range of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique chemical structure, which includes a benzopyran core, a nitro group, and a bromo-substituted aniline moiety. The following sections provide a detailed overview of its biological activities, synthesis, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C15H12BrN2O3
- Molar Mass : Approximately 365.17 g/mol
- Key Features :
- Nitro group (–NO2) enhances reactivity.
- Bromine atom (–Br) allows for nucleophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of 2H-1-Benzopyran-2-one have demonstrated significant anticancer activity, particularly against breast cancer cells. The presence of the nitro group is believed to play a crucial role in the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression.
Antimicrobial Effects
The compound has also shown promising antifungal and antibacterial activities. Studies suggest that it may act as an inhibitor of bacterial metabolism, making it a potential candidate for treating infections caused by resistant strains of bacteria .
Flavodoxin Inhibition
Another area of interest is its potential as a flavodoxin inhibitor against Helicobacter pylori infections. This bacterium is known for its role in gastric ulcers and cancer, and targeting flavodoxin could provide a novel therapeutic approach.
Synthesis
The synthesis of 2H-1-Benzopyran-2-one, 4-[(4-bromophenyl)amino]-3-nitro- typically involves multi-step organic reactions. A common synthetic pathway includes:
- Formation of the Benzopyran Core : This involves cyclization reactions that create the benzopyran structure.
- Introduction of the Nitro Group : Nitration reactions are employed to introduce the nitro group at the desired position.
- Bromination : The bromine atom is introduced through electrophilic aromatic substitution.
These steps may vary based on specific reaction conditions and desired yields.
Study on Uterotrophic Activity
A study evaluating related benzopyran compounds reported significant uterotrophic activity, with some derivatives exhibiting up to 87% activity based on dry uterine weight gain in animal models. This suggests potential applications in reproductive health or fertility treatments .
Antihypertensive Activity
Another research effort focused on similar compounds demonstrated antihypertensive effects when administered to spontaneously hypertensive rats. The findings indicate that structural modifications can enhance blood pressure-lowering activities .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Hydroxycoumarin | C9H6O3 | Known for anticoagulant properties |
| Umbelliferone | C9H6O3 | Exhibits antioxidant activity |
| Scopoletin | C10H8O4 | Has anti-inflammatory effects |
| 2H-1-Benzopyran-2-one, 4-(bromo) | C15H12BrN2O3 | Unique combination enhancing activity |
The uniqueness of 2H-1-Benzopyran-2-one lies in its complex substituents which contribute to its enhanced reactivity and biological activity compared to simpler coumarins .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues are compared below (Table 1), highlighting substituent positions, molecular weights, and functional groups.
Key Observations:
- Electron-Withdrawing Effects: Bromine (target compound) vs. chlorine (24526-89-4) at the para position of the phenylamino group.
- Nitro Group Placement : The target compound’s nitro group at position 3 contrasts with the thiazole-containing analogue (5302-90-9), where nitro is at position 6. Positional differences could influence electronic distribution and biological target interactions .
- Functional Group Diversity: The acetylated amino group in 108160-43-6 introduces steric bulk compared to the target compound’s unmodified amino group, possibly reducing membrane permeability .
Physicochemical Properties
- Solubility: The nitro group’s polar nature could improve aqueous solubility relative to acetylated (108160-43-6) or phenoxy-substituted (19725-92-9) derivatives .
- Molecular Weight : Thiazole-containing analogues (e.g., 5302-90-9) have higher molecular weights (C₁₈H₉BrN₂O₄S) due to the sulfur-containing heterocycle, which may impact pharmacokinetics .
Preparation Methods
Nucleophilic Aromatic Substitution of 4-Chloro-3-nitro-2H-1-Benzopyran-2-one
The most widely reported method involves the displacement of a chlorine atom in 4-chloro-3-nitro-2H-1-benzopyran-2-one (2) by 4-bromoaniline (3) under reflux conditions. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro group at position 3, which activates the para-chloro position for attack by the aromatic amine.
Procedure :
A mixture of 4-chloro-3-nitro-2H-1-benzopyran-2-one (1.99 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO; 2.44 g, 2 mmol) in dry tetrahydrofuran (THF; 30 mL) is refluxed for 3–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography using silica gel and a hexane-ethyl acetate (7:3) eluent. Recrystallization from a dichloromethane-ethanol (1:1) mixture yields pure 4-[(4-bromophenyl)amino]-3-nitro-2H-1-benzopyran-2-one as pale-yellow crystals.
Key Considerations :
Alternative Pathways: Condensation and Cyclization Strategies
While less common, alternative routes involve constructing the benzopyran core from simpler precursors. For example, condensation of 2-hydroxyacetophenone derivatives with nitroethenylarenes in the presence of bases like sodium methoxide can yield intermediates that undergo cyclization to form the benzopyran skeleton. However, this method is more labor-intensive and less efficient for introducing specific substituents like the 4-bromophenylamino group.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency:
Purification and Crystallization
Purification via column chromatography followed by recrystallization from dichloromethane-ethanol (1:1) ensures high purity (>95%). Crystallization kinetics are critical for obtaining well-defined crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (s, 1H, NH), 6.30 (s, 1H, H-3).
- ¹³C-NMR (100 MHz, CDCl₃) : δ 160.2 (C=O), 148.5 (C-3), 138.2 (C-4), 132.1–118.7 (aromatic carbons).
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds confirms the planar benzopyran core and dihedral angles between the benzopyran and arylaminophenyl groups.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-[(4-bromophenyl)amino]-3-nitro-2H-1-benzopyran-2-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core formation : Construct the benzopyranone core through Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
Nitration : Introduce the nitro group at the 3-position using mixed nitric-sulfuric acid, controlling temperature (<5°C) to avoid over-nitration.
Amination : React the 4-hydroxy intermediate with 4-bromoaniline via nucleophilic aromatic substitution (NAS) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, nitro group deshielding effects).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve 3D structure and validate regiochemistry (analogous to methods used for 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to avoid inhalation of dust.
- Toxicity Data : Based on structurally similar benzopyranones, assume acute toxicity (GHS Category 4) and skin/eye irritation (Category 2). Avoid direct contact and implement emergency washing stations .
Advanced Research Questions
Q. How can mechanistic studies optimize the amination step in the synthesis?
- Methodological Answer :
- Kinetic Analysis : Use HPLC to track intermediate consumption and identify rate-limiting steps.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis : Explore Pd-mediated coupling (e.g., Buchwald-Hartwig) for improved regioselectivity with electron-deficient aryl bromides .
Q. What computational methods predict the electronic effects of the 4-bromophenyl and 3-nitro substituents?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of -NO₂ and -Br on reactivity.
- SAR Studies : Compare Hammett σ values to correlate substituent electronic profiles with reaction outcomes (e.g., NAS efficiency).
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR.
- Crystallography : Resolve static structure via single-crystal X-ray diffraction (as demonstrated for 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one) .
Q. What are the degradation pathways under accelerated stability testing?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradants via LC-MS.
- Identification : Look for nitro-group reduction or hydrolysis of the benzopyranone lactone ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
